molecular formula C10H14O2S B14631254 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene CAS No. 55661-07-9

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene

Katalognummer: B14631254
CAS-Nummer: 55661-07-9
Molekulargewicht: 198.28 g/mol
InChI-Schlüssel: ZPMPFQRHANXIPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is an organosulfur compound with a unique structure that includes a methanesulfinyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene typically involves the introduction of a methanesulfinyl group to a benzene ring. One common method involves the reaction of a suitable benzene derivative with methanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group.

    Reduction: The compound can be reduced to remove the methanesulfinyl group.

    Substitution: The methoxy and dimethyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens and nucleophiles are often used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-(Methanesulfonyl)-5-methoxy-1,3-dimethylbenzene.

    Reduction: The major product is 5-methoxy-1,3-dimethylbenzene.

    Substitution: The products depend on the substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. The methanesulfinyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanesulfonyl chloride: Similar in structure but with a sulfonyl group instead of a sulfinyl group.

    Methylsulfonylmethane: Contains a sulfone group and is used as a dietary supplement.

Uniqueness

2-(Methanesulfinyl)-5-methoxy-1,3-dimethylbenzene is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of these functional groups in various chemical and biological contexts .

Eigenschaften

CAS-Nummer

55661-07-9

Molekularformel

C10H14O2S

Molekulargewicht

198.28 g/mol

IUPAC-Name

5-methoxy-1,3-dimethyl-2-methylsulfinylbenzene

InChI

InChI=1S/C10H14O2S/c1-7-5-9(12-3)6-8(2)10(7)13(4)11/h5-6H,1-4H3

InChI-Schlüssel

ZPMPFQRHANXIPF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1S(=O)C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.